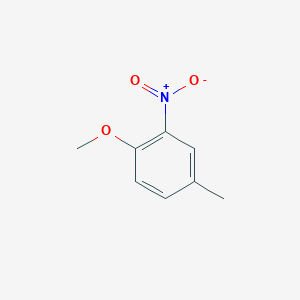

1-Metoxi-4-metil-2-nitrobenceno

Descripción general

Descripción

1-Methoxy-4-methyl-2-nitrobenzene is a chemical compound that is a derivative of nitrobenzene, where a methoxy group and a methyl group are substituted on the benzene ring. This compound is related to various other compounds that have been synthesized and studied for their potential applications in different fields, including organic synthesis, material science, and pharmacology.

Synthesis Analysis

The synthesis of compounds related to 1-Methoxy-4-methyl-2-nitrobenzene involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to the formation of functionalized 4-hydroxyquinolines after the reduction of the nitro group . Another related compound, 1,2-bis(methoxyaminooxy)ethane, when oxidized with PbO2, yields 2,3-dimethoxyperhydro-1,4,2,3-dioxadiazine, which can undergo further reactions to form other derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methoxy-4-methyl-2-nitrobenzene has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structures of new organic compounds bearing a 2-methoxy-4-nitrobenzeneamine moiety have been elucidated, showing that they crystallize in different systems with specific space groups . The structure of 3,4-methylenedioxy-nitrobenzene, another related compound, was also determined by X-ray crystallography, revealing that all atoms are coplanar .

Chemical Reactions Analysis

The chemical reactions involving methoxy-nitrobenzene derivatives are diverse. For example, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene leads to the formation of an unexpected isomer, demonstrating the complexity of reactions these compounds can undergo . Nitration reactions of 4-methoxyazoxybenzenes have been studied, showing specific product formation and isomerization behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-nitrobenzene derivatives are influenced by their molecular structure. The thermal properties of certain compounds containing the 2-methoxy-4-nitrobenzeneamine moiety have been investigated, providing insights into their stability and potential applications . The association constants and relative chemical shifts of molecular complexes formed with methoxyindoles have been determined, indicating the strength of interactions and potential for complex formation .

Aplicaciones Científicas De Investigación

- Sustitución electrofílica aromática: El 4-nitroanisol sirve como sustrato en las reacciones de sustitución electrofílica aromática. Sufre un ataque nucleofílico por los iones hidróxido, lo que lleva a la formación de 4-metoxifenol y 4-nitrofenol .

- Fuente de carbono y energía: En microbiología, el 4-nitroanisol se ha utilizado como suplemento de carbono y energía para el aislamiento de cepas de Rhodococcus .

- Los investigadores han empleado el 4-nitroanisol como una sonda para determinar parámetros del disolvente, como los parámetros del disolvente Kamlet-Taft, especialmente Π * (polaridad/polarizabilidad) en varios disolventes .

- O-Desmetilation: En los microsomas hepáticos humanos, el 4-nitroanisol se O-desmetila a 4-nitrofenol. Comprender sus vías metabólicas es relevante para los estudios de toxicología .

- Consideraciones de seguridad: El compuesto está clasificado como acuático crónico clase 3 y carcinogénico clase 2. Las precauciones adecuadas de manipulación y almacenamiento son esenciales .

Síntesis orgánica y reacciones químicas

Propiedades del disolvente y estudios termodinámicos

Estudios ambientales y toxicológicos

Mecanismo De Acción

Target of Action

1-Methoxy-4-methyl-2-nitrobenzene, also known as 4-Methoxy-2-methyl-1-nitrobenzene , is a type of nitrobenzene derivativeNitrobenzene derivatives are generally known to interact with various biological molecules due to their electrophilic nature .

Mode of Action

The mode of action of 1-Methoxy-4-methyl-2-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives are known to undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

The molecular weight of the compound is 1671620 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Nitrobenzene derivatives are known to have various biological effects, depending on their specific structures and the biological targets they interact with .

Análisis Bioquímico

Biochemical Properties

They can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 1-Methoxy-4-methyl-2-nitrobenzene are currently unknown. Other nitroaromatic compounds have been shown to interact with cellular processes. For example, some nitroaromatic compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Methoxy-4-methyl-2-nitrobenzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitroaromatic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Other nitroaromatic compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Other nitroaromatic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-methoxy-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNMURXRPLMVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029152 | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119-10-8 | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-nitro-p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-METHYL-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B4205T5ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)